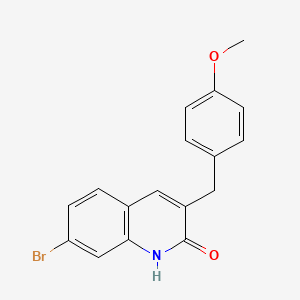![molecular formula C12H8Br2N2 B13145718 2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a fused benzene and pyrimidine ring system, with bromine atoms at the 2 and 4 positions, and a dihydro structure at the 5 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a chalcone with guanidine under specific conditions . The reaction is usually carried out in a solvent such as acetonitrile, under reflux conditions for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The dihydro structure can be oxidized to form quinazoline derivatives, or reduced to form fully saturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted quinazolines can be formed.
Oxidation Products: Quinazoline derivatives with different oxidation states.
Reduction Products: Fully saturated benzoquinazoline derivatives.
Scientific Research Applications
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in inhibiting the growth of carcinoma cells.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique structure.
Material Science:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition leads to apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-5,6-dihydrobenzo[h]quinazoline: Similar structure but with a phenyl group instead of bromine atoms.
3H-Quinazolin-4-one Derivatives: These compounds have a similar quinazoline core but differ in their functional groups and biological activities.
Uniqueness
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The dihydro structure also adds to its distinct chemical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H8Br2N2 |
|---|---|
Molecular Weight |
340.01 g/mol |
IUPAC Name |
2,4-dibromo-5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C12H8Br2N2/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)15-12(14)16-11/h1-4H,5-6H2 |
InChI Key |
FPQAUNDSUKDHIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


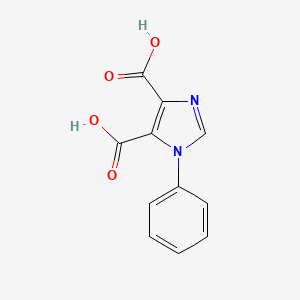
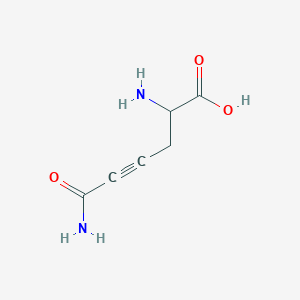
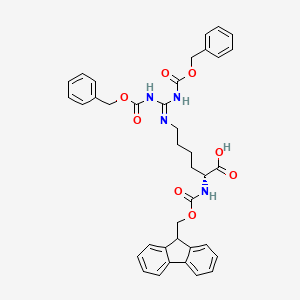
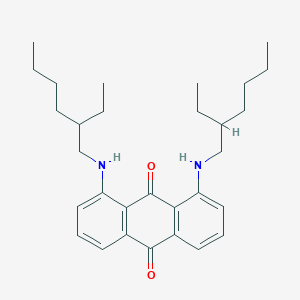
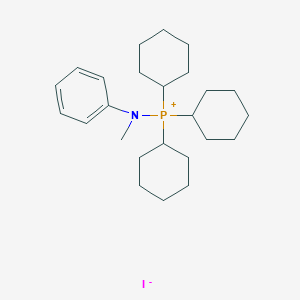

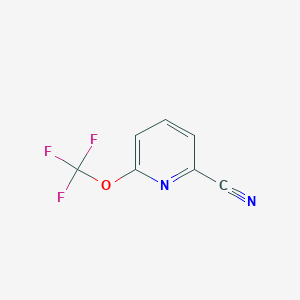
![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
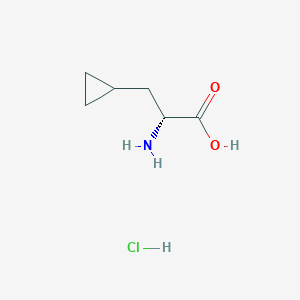
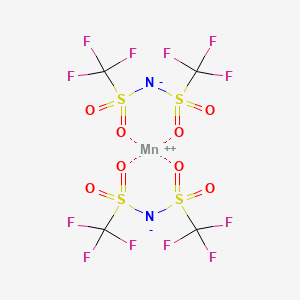
![2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13145707.png)
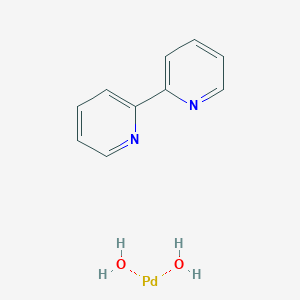
![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
